N,N-dimethylarginine

Description

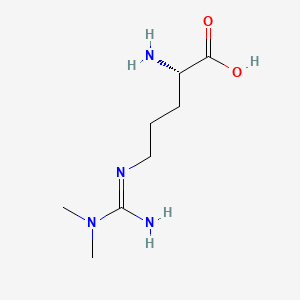

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMGEXADBMOMJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017725 | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30315-93-6 | |

| Record name | Asymmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Synthesis of Asymmetric Dimethylarginine: A Technical Guide for Researchers

November 25, 2025

Abstract

Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), playing a critical role in cardiovascular physiology and pathophysiology. Elevated levels of ADMA are associated with endothelial dysfunction and are considered a significant risk factor for a multitude of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][2][3] This technical guide provides an in-depth overview of the core principles of endogenous ADMA synthesis, metabolism, and its regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the enzymatic pathways, key molecular players, and established experimental protocols for the investigation of ADMA biology. This document summarizes quantitative data in structured tables for comparative analysis and includes detailed experimental methodologies. Furthermore, it provides mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to Asymmetric Dimethylarginine (ADMA)

ADMA is a naturally occurring amino acid derivative that is ubiquitously present in the human circulation and tissues.[1] It is a structural analog of L-arginine, the substrate for nitric oxide synthase (NOS). By competitively inhibiting all three isoforms of NOS (eNOS, nNOS, and iNOS), ADMA reduces the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4] A reduction in NO bioavailability due to elevated ADMA levels leads to endothelial dysfunction, a key initiating event in the development of atherosclerosis. Increased plasma concentrations of ADMA have been observed in individuals with hypercholesterolemia, hypertension, chronic heart failure, diabetes mellitus, and chronic renal failure.

The Endogenous Synthesis Pathway of ADMA

The endogenous synthesis of ADMA is a multi-step process that begins with the post-translational modification of arginine residues within proteins. It does not involve the direct methylation of free L-arginine. The key steps are outlined below.

Protein Arginine Methylation by PRMTs

The synthesis of ADMA is initiated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). These enzymes catalyze the transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the guanidino nitrogen atoms of arginine residues within proteins. There are three types of PRMTs based on the methylation pattern they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of ADMA. They first catalyze the formation of ω-NG-monomethylarginine (MMA) and then add a second methyl group to the same nitrogen atom to form ADMA. PRMT1 is the predominant PRMT in mammalian cells, accounting for a significant portion of total PRMT activity.

The Role of S-adenosylmethionine (SAM)

S-adenosylmethionine (SAM) is the sole methyl group donor for the PRMT-catalyzed reaction. The intracellular concentration of SAM is a critical determinant of the rate of protein methylation and, consequently, ADMA synthesis. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

Proteolysis and Release of Free ADMA

Following the methylation of arginine residues within proteins, these proteins undergo physiological turnover and are degraded by proteases. This proteolytic breakdown releases free ADMA, along with monomethylarginine (L-NMMA) and symmetric dimethylarginine (SDMA), into the cytosol. The free ADMA can then exit the cell and enter the circulation.

Regulation of ADMA Synthesis

The intracellular concentration of ADMA is tightly regulated by the balance between its synthesis and degradation. Several factors can influence this balance.

Regulation of PRMT Activity

The activity of PRMTs, particularly PRMT1, is a key regulatory point in ADMA synthesis. PRMT1 activity can be modulated by various factors, including:

-

Interaction with regulatory proteins: Co-regulators can either enhance or inhibit PRMT1's methyltransferase activity.

-

Post-translational modifications (PTMs): PTMs on PRMT1 itself can influence its enzymatic function.

-

Substrate availability: The concentration of SAM directly impacts the rate of methylation.

-

Gene expression: The expression levels of PRMTs can be upregulated by stimuli such as LDL cholesterol.

The SAM/SAH Ratio

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation potential. SAH is a potent competitive inhibitor of most methyltransferases, including PRMTs. An increase in intracellular SAH levels, and consequently a decrease in the SAM/SAH ratio, can lead to the inhibition of protein methylation and reduced ADMA synthesis.

Oxidative Stress

Oxidative stress has been shown to increase the activity of PRMTs, leading to elevated ADMA concentrations. Conversely, elevated ADMA can itself contribute to oxidative stress by uncoupling endothelial nitric oxide synthase (eNOS). Uncoupled eNOS produces superoxide anions instead of NO, further perpetuating a cycle of oxidative stress and endothelial dysfunction.

ADMA Metabolism and Clearance

The primary route for the elimination of ADMA from the body is through enzymatic degradation by dimethylarginine dimethylaminohydrolase (DDAH). A smaller fraction of ADMA is cleared through renal excretion.

The Role of DDAH

There are two isoforms of DDAH: DDAH1 and DDAH2. DDAH1 is predominantly found in tissues such as the liver and kidneys, which are the main sites of ADMA clearance from the circulation. DDAH2 is often co-localized with eNOS in tissues like the vascular endothelium. DDAH metabolizes ADMA to L-citrulline and dimethylamine. The activity of DDAH is highly sensitive to oxidative stress; increased oxidative stress can inhibit DDAH activity, leading to the accumulation of ADMA.

Data Presentation

The following tables summarize key quantitative data related to the endogenous synthesis of ADMA.

Table 1: Kinetic Parameters of Key Enzymes in ADMA Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |

| Human PRMT1 | AcH4-21 peptide | 1.1 ± 0.2 | 0.018 ± 0.001 | |

| AcH4-21R3MMA peptide | 0.5 ± 0.1 | 0.012 ± 0.001 | ||

| Human DDAH-1 | ADMA | 68.7 | 356 | |

| L-NMMA | 53.6 | 154 |

Table 2: Representative Concentrations of ADMA and Related Metabolites

| Metabolite | Sample Type | Condition | Concentration | Source |

| ADMA | Human Plasma | Healthy | 0.4 - 1.0 µM | |

| Human Plasma | Disease States | 1.45 - 4.0 µM | ||

| SAM | Human Plasma | Healthy | 156 nmol/L | |

| Various Organ Tissues | 3.5 - 9 nmol/100 mg tissue | |||

| SAH | Human Plasma | Healthy | 20 nmol/L |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of endogenous ADMA synthesis.

Measurement of PRMT1 Activity

6.1.1. Radiometric Filter Paper Assay

This assay measures the incorporation of a radiolabeled methyl group from [3H]-SAM into a substrate protein or peptide.

-

Materials:

-

Recombinant human PRMT1

-

Histone H4 protein or a suitable peptide substrate (e.g., AcH4-21)

-

[3H]-S-adenosylmethionine

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, substrate, and PRMT1 enzyme.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Spot a portion of the reaction mixture onto the P81 filter paper.

-

Wash the filter paper three times with 100 mM ammonium bicarbonate to remove unincorporated [3H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

6.1.2. Western Blot Analysis of Substrate Methylation

This method detects the methylation of a specific substrate using methylation-specific antibodies.

-

Materials:

-

Cell lysates or purified protein samples

-

Primary antibody specific for asymmetrically dimethylated arginine (e.g., anti-ADMA)

-

Primary antibody for the total substrate protein (as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for the total substrate protein to normalize the methylation signal.

-

Measurement of DDAH Activity

6.2.1. Colorimetric Assay

This assay measures the production of L-citrulline from ADMA by DDAH.

-

Materials:

-

Recombinant DDAH or tissue/cell homogenates

-

ADMA substrate

-

Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide)

-

Spectrophotometer

-

-

Procedure:

-

Incubate the enzyme source with ADMA in a suitable buffer at 37°C.

-

Stop the reaction (e.g., by adding acid).

-

Add the colorimetric reagent and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculate the amount of citrulline produced using a standard curve.

-

Quantification of ADMA, SAM, and SAH by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of ADMA, SAM, and SAH in biological samples.

-

Materials:

-

Plasma, cell, or tissue extracts

-

Internal standards (stable isotope-labeled ADMA, SAM, and SAH)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

-

-

Procedure:

-

Spike the samples with the internal standards.

-

Perform protein precipitation (e.g., with methanol or acetonitrile).

-

Centrifuge and collect the supernatant.

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.

-

Calculate the concentrations based on the peak area ratios of the analytes to their respective internal standards.

-

Immunofluorescence Staining for DDAH

This technique is used to visualize the subcellular localization of DDAH in cells or tissues.

-

Materials:

-

Cells grown on coverslips or tissue sections

-

Primary antibody against DDAH

-

Fluorophore-conjugated secondary antibody

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-DDAH antibody.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and DAPI.

-

Wash with PBS.

-

Mount the coverslips or tissue sections and visualize using a fluorescence microscope.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to endogenous ADMA synthesis.

Caption: Endogenous synthesis pathway of asymmetric dimethylarginine (ADMA).

Caption: Metabolism of ADMA and its inhibitory effect on eNOS.

Caption: Experimental workflow for a radiometric PRMT activity assay.

Conclusion and Future Directions

The endogenous synthesis of ADMA is a complex and highly regulated process with profound implications for cardiovascular health. Understanding the intricate molecular mechanisms governing ADMA production and metabolism is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of elevated ADMA levels. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing detailed experimental protocols. Future research should focus on the development of specific inhibitors for PRMT1 to control ADMA synthesis and on strategies to enhance DDAH activity to promote ADMA degradation. Further elucidation of the upstream signaling pathways that regulate PRMT and DDAH expression and activity will also be critical for identifying new targets for intervention in cardiovascular disease.

References

The Metabolic Pathway of Symmetric Dimethylarginine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Symmetric dimethylarginine (SDMA) has emerged from being considered an inert metabolic byproduct to a molecule of significant clinical and research interest, particularly as a sensitive biomarker for renal function and a potential contributor to pathophysiology. This technical guide provides a comprehensive overview of the metabolic pathway of SDMA, from its synthesis to its elimination. It details the enzymatic processes involved, presents quantitative data on its physiological and pathological concentrations, and offers detailed experimental protocols for its measurement. Furthermore, this guide includes graphical representations of the key pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Symmetric dimethylarginine (SDMA) is a methylated form of the amino acid arginine.[1] For many years, it was considered biologically inactive, unlike its isomer, asymmetric dimethylarginine (ADMA), a well-known inhibitor of nitric oxide synthase (NOS).[2][3] However, recent research has highlighted SDMA's crucial role as an early and sensitive biomarker for chronic kidney disease (CKD).[1][4] Its concentration in plasma is strongly correlated with the glomerular filtration rate (GFR), often increasing earlier than serum creatinine as kidney function declines. Beyond its role as a biomarker, elevated SDMA levels are now considered a uremic toxin that may actively contribute to the progression of CKD and associated cardiovascular complications through mechanisms involving oxidative stress and inflammation. This guide delves into the biochemical intricacies of SDMA metabolism.

SDMA Synthesis

SDMA is not synthesized from free L-arginine but is a product of post-translational modification of proteins. The synthesis involves the following key steps:

-

Protein Arginine Methylation: Arginine residues within proteins are methylated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).

-

Role of Type II PRMTs: Specifically, Type II PRMTs (PRMT5 and PRMT9) are responsible for the symmetric dimethylation of arginine residues, leading to the formation of protein-incorporated SDMA. This is in contrast to Type I PRMTs which produce ADMA.

-

Proteolysis: Following normal protein turnover, these methylated proteins are degraded, releasing free SDMA into the cytoplasm. This free SDMA then enters the circulation.

SDMA Catabolism and Elimination

The clearance of SDMA from the body occurs through two primary routes: renal excretion and enzymatic metabolism.

Primary Route: Renal Excretion

The vast majority of SDMA is eliminated from the body through renal excretion. Due to its low molecular weight and minimal protein binding, SDMA is freely filtered by the glomerulus. Its clearance is therefore highly dependent on the GFR, which is why plasma SDMA concentration is a sensitive indicator of renal function. Studies have shown that SDMA levels begin to rise when there is as little as a 25-40% decrease in GFR, whereas creatinine levels may not increase until up to 75% of kidney function is lost.

Secondary Route: Enzymatic Metabolism

While renal excretion is the main elimination pathway, a smaller fraction of SDMA is metabolized enzymatically.

-

Alanine:glyoxylate aminotransferase 2 (AGXT2): The key enzyme responsible for SDMA metabolism is Alanine:glyoxylate aminotransferase 2 (AGXT2), a mitochondrial enzyme primarily found in the kidneys and liver. AGXT2 catalyzes the transamination of SDMA to α-keto-δ-(N,N-dimethylguanidino) valeric acid (DMGV). This metabolic pathway is considered a minor route for SDMA elimination compared to renal clearance.

-

No Role for DDAH: It is crucial to distinguish the metabolic fate of SDMA from that of ADMA. While ADMA is primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), SDMA is not a substrate for DDAH. This enzymatic distinction is a key reason for the different primary clearance mechanisms of the two isomers.

Cellular Transport

The movement of SDMA across cell membranes is facilitated by cationic amino acid transporters (CATs). These transporters are also responsible for the uptake and efflux of L-arginine and ADMA. Competition for these transporters between SDMA and L-arginine may have physiological implications, particularly in conditions of high SDMA concentrations.

Physiological and Pathophysiological Roles

Elevated SDMA is not merely a passive marker of declining renal function but is now recognized as a uremic toxin that contributes to the pathophysiology of CKD. High levels of SDMA have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) in monocytes and endothelial cells, partly through the activation of NADPH oxidase. While SDMA does not directly inhibit nitric oxide synthase (NOS) like its isomer ADMA, it can indirectly affect nitric oxide (NO) bioavailability. Some studies suggest that SDMA may compete with L-arginine for cellular transport, thereby limiting the substrate availability for NOS. Furthermore, SDMA has been shown to uncouple endothelial NOS (eNOS), leading to increased superoxide production and reduced NO generation in glomerular endothelial cells.

Quantitative Data

The following tables summarize key quantitative data related to SDMA concentrations and analytical methodologies.

Table 1: Reference Intervals for SDMA in Plasma/Serum

| Species | Method | Reference Interval | Citation |

| Human (adult) | LC-MS/MS | 0.32-0.65 µM | |

| Canine (adult) | LC-MS/MS | 8.0-14.0 µg/dL | |

| Feline (adult) | LC-MS/MS | Stable for 14 days at 4°C | |

| Rat (adult) | LC-MS/MS | Validated, study performed |

Table 2: SDMA Levels in Chronic Kidney Disease (CKD)

| Species | CKD Stage | SDMA Concentration | Comparison to Creatinine | Citation |

| Canine & Feline | Early Stage | Increases with 25-40% GFR loss | Creatinine increases with up to 75% GFR loss | |

| Human | End-Stage Renal Disease | Significantly increased | Both SDMA and ADMA are increased |

Experimental Protocols

Accurate quantification of SDMA is critical for both research and clinical applications. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for SDMA Measurement by LC-MS/MS

Detailed Protocol for SDMA Quantification by LC-MS/MS (Undivatized)

This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation:

-

Pipette 50 µL of plasma, serum, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of an internal standard solution (e.g., ¹³C-arginine and d7-ADMA in water).

-

Add 300 µL of methanol containing 1% ammonium acetate to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at room temperature.

-

Transfer 100 µL of the supernatant to a new tube or well.

-

Add 300 µL of acetonitrile with 1% formic acid.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A silica-based column suitable for hydrophilic interaction liquid chromatography (HILIC).

-

Mobile Phase: An optimized gradient of aqueous and organic solvents (e.g., ammonium acetate buffer in water/methanol/acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for SDMA and the internal standard. For example, for SDMA, m/z 203 → 46 and 203 → 172 have been used.

3. Data Analysis:

-

Quantify SDMA concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion and Future Directions

The understanding of SDMA's metabolic pathway has significantly evolved, establishing it as a key molecule in renal physiology and pathology. Its primary route of elimination via renal excretion underpins its utility as a sensitive biomarker of GFR. The secondary metabolic pathway involving AGXT2 offers another avenue for potential therapeutic intervention. Future research should continue to elucidate the precise molecular mechanisms by which elevated SDMA contributes to cellular dysfunction and disease progression. A deeper understanding of the regulation and activity of AGXT2 could pave the way for novel strategies to modulate SDMA levels and mitigate its pathological effects. Targeting the SDMA pathway may represent a promising approach to slow the progression of CKD and reduce associated cardiovascular risks.

References

N,N-Dimethylarginine: A Comprehensive Technical Guide to its Role as a Cardiovascular Disease Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylarginine (Asymmetric Dimethylarginine, ADMA) has emerged as a critical biomarker and active mediator in the pathogenesis of cardiovascular disease (CVD). As an endogenous competitive inhibitor of nitric oxide synthase (NOS), elevated levels of ADMA lead to endothelial dysfunction, a foundational step in the development of atherosclerosis and subsequent cardiovascular events. This technical guide provides an in-depth overview of ADMA's biochemical pathways, its role in cardiovascular pathophysiology, detailed methodologies for its quantification, and a summary of its clinical significance in various cardiovascular conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand, measure, and target the ADMA pathway for the diagnosis and treatment of cardiovascular disease.

The Biochemical Pathway of ADMA Synthesis and Metabolism

ADMA is a naturally occurring amino acid derivative that is generated through the post-translational modification of proteins. Its synthesis and degradation are tightly regulated by a series of enzymatic reactions.

1.1. Synthesis of ADMA

ADMA is synthesized from L-arginine residues within proteins. The process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1]

-

PRMTs: There are two main types of PRMTs. Type I PRMTs (including PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of ADMA.[1] PRMT1 is the predominant enzyme for this reaction.

-

Methyl Donor: The methyl groups are donated by S-adenosylmethionine (SAM), which is converted to S-adenosylhomocysteine (SAH) in the process.[1]

-

Proteolysis: Following methylation, the proteins are degraded, releasing free ADMA into the cytoplasm and circulation.[1]

1.2. Metabolism of ADMA

The primary route of ADMA elimination is through enzymatic degradation by Dimethylarginine Dimethylaminohydrolase (DDAH).[1] A smaller portion is excreted via the kidneys.

-

DDAH: There are two isoforms of this enzyme, DDAH-1 and DDAH-2. DDAH-1 is predominantly found in tissues expressing neuronal NOS (nNOS), while DDAH-2 is mainly located in tissues with endothelial NOS (eNOS). DDAH metabolizes ADMA to L-citrulline and dimethylamine.

-

Regulation: The activity of DDAH can be inhibited by factors such as oxidative stress, elevated glucose levels, and homocysteine, leading to an accumulation of ADMA.

The Role of ADMA in Cardiovascular Disease: Endothelial Dysfunction

The primary mechanism by which ADMA contributes to cardiovascular disease is through the inhibition of endothelial nitric oxide synthase (eNOS), leading to endothelial dysfunction.

2.1. Inhibition of eNOS

ADMA is a competitive inhibitor of eNOS, competing with the enzyme's natural substrate, L-arginine. This inhibition has several downstream consequences:

-

Reduced Nitric Oxide (NO) Bioavailability: Decreased eNOS activity results in lower production of nitric oxide, a critical signaling molecule for vasodilation, anti-inflammation, and anti-platelet aggregation.

-

eNOS Uncoupling: In the presence of high ADMA levels, eNOS can become "uncoupled," leading to the production of superoxide anions (a reactive oxygen species) instead of NO. This further exacerbates oxidative stress.

2.2. Downstream Effects of eNOS Inhibition

The reduction in NO bioavailability and the increase in oxidative stress caused by elevated ADMA contribute to a pro-atherogenic environment:

-

Impaired Vasodilation: Reduced NO leads to vasoconstriction and increased blood pressure.

-

Increased Inflammation: NO has anti-inflammatory properties; its reduction allows for increased expression of adhesion molecules and the recruitment of inflammatory cells to the vessel wall.

-

Platelet Aggregation: Lower NO levels promote platelet aggregation, increasing the risk of thrombosis.

-

Smooth Muscle Cell Proliferation: NO inhibits the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.

References

The Physiological Role of Dimethylarginine Dimethylaminohydrolase (DDAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. By metabolizing endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA), DDAH plays a pivotal role in a myriad of physiological processes. Dysregulation of DDAH activity is implicated in the pathophysiology of numerous diseases, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the physiological functions of DDAH, its isoforms, and their roles in health and disease. It includes a compilation of quantitative data, detailed experimental protocols for studying DDAH, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important enzyme.

Introduction to DDAH

DDAH is a hydrolase that catalyzes the conversion of ADMA and L-N-monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or monomethylamine, respectively[1][2]. As ADMA and L-NMMA are potent competitive inhibitors of all three isoforms of nitric oxide synthase (NOS)—endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)—DDAH activity is a key determinant of NO production[3][4][5]. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. Consequently, the DDAH/ADMA/NO pathway is fundamental to cardiovascular, renal, and nervous system homeostasis.

Two main isoforms of DDAH have been identified in mammals: DDAH1 and DDAH2. While they share significant sequence homology, they exhibit distinct tissue distributions and may have some differences in substrate specificity and physiological roles.

DDAH Isoforms: DDAH1 and DDAH2

Tissue Distribution

DDAH1 and DDAH2 have overlapping but distinct tissue expression patterns. DDAH1 is predominantly found in tissues expressing nNOS, such as the brain, as well as in the liver and kidneys, which are the primary sites of ADMA metabolism. DDAH2 is more abundant in highly vascularized tissues that express eNOS, including the heart, lungs, placenta, and vascular endothelium.

Table 1: Tissue Distribution of DDAH Isoforms

| Tissue | Predominant DDAH Isoform | Reference |

| Brain | DDAH1 | |

| Liver | DDAH1 | |

| Kidney | DDAH1 | |

| Heart | DDAH2 | |

| Lungs | DDAH2 | |

| Placenta | DDAH2 | |

| Vascular Endothelium | DDAH2 |

Substrate Specificity and Enzyme Kinetics

Both DDAH isoforms metabolize ADMA and L-NMMA. However, kinetic studies suggest that DDAH1 is the primary enzyme responsible for systemic ADMA clearance. While DDAH2's role in direct ADMA metabolism has been debated, recent evidence suggests it may have a negligible direct role, with its effects on NO signaling potentially occurring through ADMA-independent mechanisms.

Table 2: Kinetic Parameters of Human DDAH1

| Substrate | Km (μM) | Vmax (nmol/mg/min) | Reference |

| ADMA | 68.7 | 356 | |

| L-NMMA | 53.6 | 154 |

Physiological Functions of DDAH

Regulation of Nitric Oxide Synthesis

The primary physiological function of DDAH is the regulation of NO synthesis through the degradation of ADMA. By controlling intracellular ADMA levels, DDAH directly influences the activity of NOS enzymes. Increased DDAH activity leads to lower ADMA concentrations, thereby promoting NO production. Conversely, decreased DDAH activity results in ADMA accumulation and subsequent inhibition of NO synthesis. This regulation is crucial for maintaining vascular tone, blood pressure, and endothelial function.

Figure 1: ADMA Synthesis and Degradation Pathway.

Cardiovascular Homeostasis

DDAH plays a critical role in maintaining cardiovascular health. By regulating NO production, DDAH influences blood pressure, endothelial function, and vascular remodeling. Overexpression of DDAH1 has been shown to lower blood pressure and protect against hypertension-induced cardiac damage in animal models. Conversely, DDAH inhibition or deficiency is associated with endothelial dysfunction, increased vascular resistance, and hypertension. Genetic polymorphisms in DDAH genes that reduce enzyme activity have been linked to an increased risk of cardiovascular disease in humans.

Table 3: L-Arginine and ADMA Concentrations in Health and Cardiovascular Disease (CVD)

| Analyte | Healthy Individuals | Patients with CVD | Reference |

| Plasma L-Arginine (μM) | 78.8 ± 20.8 | 36.8 ± 3.0 | |

| Plasma ADMA (μM) | 0.54 ± 0.13 | 2.2 ± 0.2 | |

| L-Arginine/ADMA Ratio | 149.8 ± 44.6 | 27.7 ± 2.4 |

ADMA-Independent Functions

Emerging evidence suggests that DDAH isoforms, particularly DDAH2, may have physiological functions independent of ADMA metabolism. These include roles in angiogenesis, cell proliferation, and inflammation. DDAH2 has been shown to promote angiogenesis and endothelial cell migration through mechanisms that do not involve changes in ADMA levels. These ADMA-independent actions may be mediated through protein-protein interactions and effects on other signaling pathways, such as the regulation of vascular endothelial growth factor (VEGF) expression.

Figure 2: L-Arginine/NO Signaling Pathway.

DDAH in Disease

Dysregulation of DDAH activity is implicated in a wide range of pathological conditions.

-

Cardiovascular Diseases: Reduced DDAH activity and elevated ADMA levels are strongly associated with hypertension, atherosclerosis, coronary artery disease, and heart failure.

-

Renal Disease: The kidneys are a major site of DDAH expression and ADMA clearance. Impaired renal function leads to ADMA accumulation, contributing to the progression of chronic kidney disease and its cardiovascular complications.

-

Neurological Disorders: DDAH1 is highly expressed in the brain, and alterations in the DDAH/ADMA pathway have been linked to neurodegenerative diseases and stroke.

-

Metabolic Disorders: Endothelial dysfunction is a hallmark of diabetes and metabolic syndrome. Reduced DDAH activity and elevated ADMA contribute to impaired insulin signaling and vascular complications in these conditions.

Experimental Protocols

DDAH Activity Assay (Colorimetric)

This protocol is adapted from a method that measures the production of L-citrulline from ADMA.

Materials:

-

Tissue homogenate or cell lysate

-

Sodium phosphate buffer (pH 6.5)

-

Asymmetric dimethylarginine (ADMA) solution (1 mM)

-

Urease

-

Sulfosalicylic acid (4%)

-

Color reagent A: Diacetyl monoxime (0.8% w/v) in 5% acetic acid

-

Color reagent B: Antipyrine (0.5% w/v) in 50% sulfuric acid

-

L-citrulline standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare tissue homogenate or cell lysate in sodium phosphate buffer.

-

Adjust protein concentration to a standard level (e.g., 1-2 mg/mL).

-

To remove urea, which can interfere with the assay, pre-incubate the sample with urease (10 U/mL) for 15 minutes at 37°C.

-

Initiate the DDAH reaction by adding the sample to the ADMA solution. For a blank, add the sample to buffer without ADMA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 4% sulfosalicylic acid to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

Add the supernatant to a new 96-well plate.

-

Prepare a standard curve using L-citrulline standards.

-

Add color reagent A and B to each well.

-

Incubate the plate at 60°C for 30-60 minutes to allow for color development.

-

Read the absorbance at 466 nm using a microplate reader.

-

Calculate DDAH activity based on the amount of L-citrulline produced, normalized to protein concentration and incubation time.

Measurement of ADMA by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for quantifying ADMA in plasma or cell culture media.

Materials:

-

Plasma or cell culture supernatant

-

Internal standard (e.g., L-NMMA or a stable isotope-labeled ADMA)

-

Solid-phase extraction (SPE) cartridges (e.g., cation exchange)

-

Derivatization reagent (e.g., o-phthaldialdehyde/mercaptoethanol)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma or media, add the internal standard.

-

Deproteinize the sample by adding a precipitating agent (e.g., sulfosalicylic acid or methanol) and centrifuge.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (including ADMA and the internal standard) with an appropriate elution solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a small volume of buffer and add the derivatization reagent.

-

Incubate to allow the formation of fluorescent derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the analytes using a reversed-phase C18 column with an appropriate mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

-

Quantification:

-

Identify and quantify the ADMA peak based on its retention time and fluorescence signal relative to the internal standard.

-

Calculate the concentration of ADMA in the original sample based on a standard curve.

-

siRNA-Mediated Knockdown of DDAH1 in Endothelial Cells (HUVECs)

This protocol provides a general guideline for transiently knocking down DDAH1 expression in Human Umbilical Vein Endothelial Cells.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

siRNA targeting DDAH1 and a non-targeting control siRNA

-

Transfection reagent suitable for endothelial cells (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Preparation of siRNA-Lipid Complexes:

-

For each well, dilute the DDAH1 siRNA or control siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the HUVECs and wash once with Opti-MEM.

-

Add the siRNA-lipid complexes to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, add fresh endothelial cell growth medium.

-

Incubate the cells for 24-72 hours before harvesting for analysis of DDAH1 knockdown and downstream effects.

-

-

Validation of Knockdown: Assess the efficiency of DDAH1 knockdown by RT-qPCR (for mRNA levels) and/or Western blotting (for protein levels).

Figure 3: siRNA Knockdown Workflow.

Generation of DDAH1 Knockout Mice via Homologous Recombination

This protocol provides a generalized overview of the steps involved in creating a DDAH1 knockout mouse model using homologous recombination in embryonic stem (ES) cells.

Procedure:

-

Construct Targeting Vector: Design and construct a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the DDAH1 exon(s) to be deleted. A negative selection marker (e.g., thymidine kinase) is often included outside the homology arms.

-

ES Cell Transfection: Electroporate the targeting vector into ES cells derived from a specific mouse strain.

-

Selection of Recombinant ES Cells: Culture the transfected ES cells in the presence of a positive selection agent (e.g., G418 for neomycin resistance) and a negative selection agent (e.g., ganciclovir for thymidine kinase). This selects for cells that have undergone homologous recombination.

-

Screening of ES Cell Clones: Screen the selected ES cell clones by PCR and/or Southern blotting to identify those with the correct targeted integration of the knockout construct.

-

Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse.

-

Implantation and Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.

-

Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. If the targeted ES cells contributed to the germline of the chimera, some of the offspring will be heterozygous for the DDAH1 knockout allele.

-

Generation of Homozygous Knockout Mice: Interbreed the heterozygous offspring to generate homozygous DDAH1 knockout mice.

Figure 4: DDAH Inhibitor Screening Workflow.

Conclusion

DDAH is a master regulator of nitric oxide signaling and plays a crucial role in maintaining physiological homeostasis. Its dysregulation is a common feature in a multitude of diseases, highlighting its potential as a significant therapeutic target. This technical guide has provided an in-depth overview of the physiological functions of DDAH, supported by quantitative data and detailed experimental protocols. The provided diagrams of key pathways and workflows offer a visual aid to understanding the complex roles of DDAH. It is anticipated that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the biology of DDAH and translate this knowledge into novel therapeutic strategies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery of N,N-Dimethylarginine as a Potent Endogenous Nitric Oxide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of asymmetric dimethylarginine (ADMA) as an endogenous inhibitor of nitric oxide synthase (NOS) marked a pivotal moment in the understanding of cardiovascular physiology and pathology. This technical guide provides an in-depth exploration of this discovery, detailing the core scientific principles, experimental methodologies, and key data that established ADMA as a critical regulator of nitric oxide (NO) production. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed overview of the signaling pathways, experimental workflows, and quantitative measures associated with ADMA's inhibitory action on NOS.

Introduction: The Emergence of an Endogenous Regulator

Nitric oxide (NO), a vital signaling molecule, plays a crucial role in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] The identification of endogenous molecules that could modulate NOS activity was a significant area of research. In 1992, a groundbreaking study by Vallance and colleagues identified N,N-dimethylarginine (asymmetric dimethylarginine or ADMA) as a potent endogenous inhibitor of NOS present in human plasma and urine.[3] This discovery provided a crucial link between protein metabolism and the regulation of NO synthesis, opening new avenues for understanding and potentially treating cardiovascular diseases where NO bioavailability is compromised.[4]

ADMA is formed through the post-translational modification of proteins by protein arginine methyltransferases (PRMTs) and is released during proteolysis. Its accumulation is now recognized as a significant risk factor for a range of cardiovascular diseases, including hypertension, atherosclerosis, and renal failure.

The Nitric Oxide Signaling Pathway and its Inhibition by ADMA

The synthesis of nitric oxide is a complex enzymatic process. All NOS isoforms (nNOS, eNOS, and iNOS) utilize L-arginine as a substrate, converting it to L-citrulline and NO in a reaction that requires molecular oxygen and several cofactors. ADMA exerts its inhibitory effect by acting as a competitive inhibitor of L-arginine at the active site of NOS. Its structural similarity to L-arginine allows it to bind to the enzyme, thereby preventing the substrate from accessing the catalytic site and reducing the production of NO. In contrast, its stereoisomer, symmetric dimethylarginine (SDMA), does not inhibit NOS.

dot

Quantitative Analysis of NOS Inhibition by ADMA

The inhibitory potency of ADMA on the different NOS isoforms has been quantified through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values can vary depending on the experimental conditions, such as the concentration of the substrate L-arginine and the specific assay used.

| NOS Isoform | Inhibitor | IC50 (µM) | Ki (µM) | Experimental Conditions | Reference |

| eNOS | ADMA | 12 | 3.9 | Recombinant bovine eNOS, L-arginine concentration not specified. | |

| eNOS | ADMA | 16 ± 9 | - | Recombinant eNOS, 50 µM L-arginine. | |

| eNOS | ADMA | - | 0.9 | Purified eNOS, varying L-arginine concentrations. | |

| nNOS | ADMA | ~10 (estimated to inhibit 90% at this concentration) | - | Recombinant nNOS, L-arginine concentration not specified. | |

| iNOS | ADMA | - | - | Data not readily available in the initial searches. | |

| eNOS | L-NMMA | 5 ± 1 | - | Recombinant eNOS, 50 µM L-arginine. | |

| eNOS | L-NMMA | - | 1.1 | Purified eNOS, varying L-arginine concentrations. |

Note: The variability in reported values highlights the importance of standardized experimental protocols for accurate comparison.

Key Experimental Protocols for Studying NOS Inhibition

The discovery and characterization of ADMA as a NOS inhibitor relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

Nitric Oxide Synthase Activity Assays

The activity of NOS, and its inhibition by compounds like ADMA, can be measured through various methods that quantify either the disappearance of substrate or the appearance of products.

dot

This is a direct and widely used method that measures the co-product of the NOS reaction, L-citrulline.

-

Principle: The assay quantifies the amount of L-citrulline produced from L-arginine. Often, radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine) is used as the substrate. The radiolabeled L-citrulline product is then separated from the unreacted radiolabeled L-arginine and quantified.

-

Materials:

-

Purified NOS or tissue/cell homogenate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂

-

[³H]L-arginine or [¹⁴C]L-arginine

-

ADMA or other inhibitors at various concentrations

-

Stop buffer (e.g., containing EDTA to chelate Ca²⁺)

-

Cation exchange resin (e.g., Dowex AG 50W-X8)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the NOS enzyme source.

-

Add varying concentrations of ADMA to different reaction tubes.

-

Initiate the reaction by adding radiolabeled L-arginine.

-

Incubate the mixture at 37°C for a specific duration (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a cation exchange column. L-arginine, being positively charged, will bind to the resin, while the neutral L-citrulline will flow through.

-

Collect the eluate containing the radiolabeled L-citrulline.

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

Calculate the NOS activity based on the amount of L-citrulline produced and determine the inhibitory effect of ADMA.

-

-

Data Analysis: The percentage of inhibition is calculated for each ADMA concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye, which can be quantified spectrophotometrically at ~540 nm. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.

-

Materials:

-

Cell culture supernatant or other biological samples

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (for total NO measurement)

-

NADPH (as a cofactor for nitrate reductase)

-

Sodium nitrite standard solution

-

Microplate reader

-

-

Procedure:

-

Collect the experimental samples (e.g., cell culture media after treatment with ADMA).

-

(Optional, for total NO) Incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Add the Griess reagent to the samples and standards in a microplate.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Construct a standard curve using the sodium nitrite standards.

-

Determine the nitrite concentration in the samples from the standard curve.

-

-

Data Analysis: The reduction in nitrite concentration in the presence of ADMA reflects the inhibition of NOS activity.

This spectrophotometric assay is based on the rapid reaction of NO with oxyhemoglobin to form methemoglobin.

-

Principle: Nitric oxide readily oxidizes the ferrous iron (Fe²⁺) in oxyhemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This conversion leads to a characteristic shift in the absorbance spectrum, which can be monitored over time.

-

Materials:

-

Purified NOS

-

Reaction buffer and cofactors

-

L-arginine

-

ADMA

-

Oxyhemoglobin solution

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, cofactors, L-arginine, and oxyhemoglobin.

-

Add varying concentrations of ADMA to different cuvettes.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Immediately monitor the change in absorbance at specific wavelengths (e.g., the decrease at 415 nm and the increase at 401 nm) over time.

-

-

Data Analysis: The rate of methemoglobin formation is directly proportional to the rate of NO production. The inhibitory effect of ADMA is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Biosynthesis and Metabolism of ADMA

The intracellular concentration of ADMA is tightly regulated by its synthesis and degradation. Understanding this pathway is crucial for developing therapeutic strategies to modulate ADMA levels.

dot

Conclusion and Future Directions

The discovery of ADMA as an endogenous NOS inhibitor has profoundly impacted our understanding of vascular biology and disease. The experimental protocols detailed in this guide have been instrumental in elucidating the mechanisms of ADMA action and its role in pathophysiology. Future research in this area will likely focus on the development of novel therapeutic agents that can modulate ADMA levels or its interaction with NOS. This includes inhibitors of PRMTs to reduce ADMA synthesis and activators of DDAH to enhance its degradation. A deeper understanding of the tissue-specific regulation of ADMA metabolism will also be critical for the development of targeted therapies for a range of cardiovascular and other diseases. The continued application and refinement of the experimental techniques described herein will be essential for advancing these translational goals.

References

The Intricate Balance: A Technical Guide to the L-arginine and N,N-dimethylarginine Relationship

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interplay between L-arginine and the endogenous inhibitor N,N-dimethylarginine (ADMA) is a critical determinant of nitric oxide (NO) bioavailability and, consequently, vascular health. This technical guide provides an in-depth exploration of the biochemical and physiological relationship between these two molecules. It details their metabolic pathways, their competitive interaction at the active site of nitric oxide synthase (NOS), and the clinical implications of their balance. Furthermore, this guide furnishes detailed experimental protocols for the quantification of L-arginine and ADMA and the assessment of related enzyme activity, alongside structured quantitative data and visual pathways to support advanced research and drug development in this field.

Biochemical Pathways and a Competitive Relationship

The synthesis of nitric oxide, a pivotal signaling molecule in the cardiovascular system, is catalyzed by the enzyme nitric oxide synthase (NOS), which converts L-arginine to NO and L-citrulline. The availability of L-arginine and the presence of endogenous inhibitors tightly regulate this process.

L-arginine: The Substrate for Nitric Oxide Synthase

L-arginine is a semi-essential amino acid that serves as the primary substrate for all three isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS)[1]. The catalytic activity of NOS is dependent on the intracellular concentration of L-arginine.

This compound (ADMA): The Endogenous Competitive Inhibitor

Asymmetric dimethylarginine (ADMA) is an endogenous analog of L-arginine that acts as a competitive inhibitor of NOS[2]. Elevated levels of ADMA are associated with endothelial dysfunction and are considered a risk factor for a variety of cardiovascular diseases[3][4].

The Synthesis and Degradation Cycle

ADMA is generated through the post-translational modification of proteins. Protein Arginine N-Methyltransferases (PRMTs), specifically Type I PRMTs, catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues within proteins. Subsequent proteolysis releases free ADMA into the cytoplasm[5].

The primary route of ADMA elimination is metabolic degradation by the enzyme Dimethylarginine Dimethylaminohydrolase (DDAH). DDAH hydrolyzes ADMA to L-citrulline and dimethylamine. The activity of DDAH is therefore a critical regulator of intracellular ADMA concentrations and, by extension, NO production. A secondary, minor pathway for ADMA clearance is renal excretion.

The L-arginine/ADMA Ratio: A Key Determinant of NO Synthesis

Due to the competitive nature of ADMA's inhibition of NOS, the relative concentrations of L-arginine and ADMA are a more accurate predictor of NO bioavailability than the absolute concentration of either molecule alone. A high L-arginine/ADMA ratio favors NO production, while a low ratio leads to reduced NO synthesis and endothelial dysfunction. This concept also helps to explain the "L-arginine paradox," where supplemental L-arginine can improve endothelial function despite baseline plasma L-arginine concentrations being well above the Km of NOS. The supplemental L-arginine is thought to overcome the competitive inhibition by ADMA.

Quantitative Data

The following tables summarize key quantitative parameters related to the L-arginine and ADMA pathway.

Table 1: Plasma Concentrations of L-arginine and ADMA in Humans

| Analyte | Healthy Adults | Patients with Cardiovascular Disease |

| L-arginine | 41.0 - 114 µmol/L | Generally within the normal range |

| ADMA | 0.4 - 1.0 µmol/L | Elevated, can range from 1.45 - 4.0 µmol/L |

| L-arginine/ADMA Ratio | 74.3 - 225 | Significantly decreased |

Table 2: Inhibition Constants (Ki) of ADMA for NOS Isoforms

| NOS Isoform | Ki of ADMA | Inhibition Type |

| nNOS | ~0.4 µmol/L | Non-competitive |

| eNOS | ~3.9 µmol/L | Competitive |

| iNOS | ADMA is an inhibitor, but specific Ki values are less consistently reported. | Competitive |

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental procedures are essential for a comprehensive understanding.

Experimental Protocols

Accurate and reproducible measurement of L-arginine and ADMA, and DDAH activity is crucial for research in this field.

Quantification of L-arginine and ADMA in Plasma by LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous quantification of L-arginine and ADMA.

5.1.1 Materials and Reagents

-

LC-MS/MS system (e.g., triple quadrupole)

-

Analytical column (e.g., HILIC or C18)

-

Stable isotope-labeled internal standards (e.g., ¹³C₆-L-arginine, D₇-ADMA)

-

LC-MS grade acetonitrile, water, and formic acid

-

Plasma samples (collected in EDTA tubes)

-

Microcentrifuge tubes and a microcentrifuge

-

Nitrogen evaporator

5.1.2 Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add a known concentration of the internal standard mixture (¹³C₆-L-arginine and D₇-ADMA).

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.3 Chromatographic and Mass Spectrometric Conditions

-

Chromatography: Utilize a gradient elution on a suitable column to separate L-arginine and ADMA. The mobile phases typically consist of water and acetonitrile with a small percentage of formic acid to aid ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

5.1.4 Quantification

-

Construct calibration curves for each analyte using known concentrations of standards.

-

Calculate the concentration of L-arginine and ADMA in the plasma samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

DDAH Activity Assay (Colorimetric)

This assay measures the activity of DDAH by quantifying the production of L-citrulline from ADMA.

5.2.1 Materials and Reagents

-

Tissue or cell homogenates

-

ADMA substrate solution

-

Phosphate buffer

-

Urease solution (to remove endogenous urea)

-

Trichloroacetic acid (TCA) or sulfosalicylic acid for deproteinization

-

Colorimetric reagent solution (e.g., diacetyl monoxime-thiosemicarbazide)

-

L-citrulline standards

-

Spectrophotometer or microplate reader

5.2.2 Assay Procedure

-

Prepare tissue or cell lysates in a suitable buffer.

-

Pre-incubate the lysate with urease to eliminate interference from urea.

-

Initiate the DDAH reaction by adding the ADMA substrate to the lysate and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA or sulfosalicylic acid to precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

To the supernatant, add the colorimetric reagent and heat at 95-100°C for 5-10 minutes to allow color development.

-

Cool the samples to room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 530 nm).

5.2.3 Calculation of DDAH Activity

-

Generate a standard curve using known concentrations of L-citrulline.

-

Determine the concentration of L-citrulline produced in the samples from the standard curve.

-

Express DDAH activity as the amount of L-citrulline produced per unit of time per milligram of protein.

Implications for Research and Drug Development

The critical role of the L-arginine/ADMA ratio in vascular health positions this pathway as a promising target for therapeutic intervention.

-

Drug Discovery: The development of small molecules that can either enhance DDAH activity or inhibit PRMTs could be a viable strategy to increase the L-arginine/ADMA ratio and improve endothelial function.

-

Biomarker Development: The L-arginine/ADMA ratio serves as a valuable biomarker for assessing cardiovascular risk and monitoring the efficacy of therapeutic interventions aimed at improving endothelial function.

-

Nutraceutical and Pharmaceutical Formulations: L-arginine supplementation, potentially in combination with other agents that modulate ADMA metabolism, continues to be an area of active investigation for the management of conditions associated with endothelial dysfunction.

Conclusion

The relationship between L-arginine and ADMA is a finely tuned balance that is central to the regulation of nitric oxide synthesis and vascular homeostasis. A comprehensive understanding of their metabolic pathways, the competitive dynamics at the NOS enzyme, and the factors that influence their circulating levels is paramount for researchers and clinicians. The methodologies and quantitative data presented in this guide provide a robust framework for further investigation into this critical biochemical axis and for the development of novel therapeutic strategies to combat cardiovascular disease.

References

Genetic Regulation of N,N-Dimethylarginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms that regulate the metabolism of asymmetric dimethylarginine (ADMA), a critical endogenous inhibitor of nitric oxide synthase (NOS). Understanding these regulatory pathways is paramount for the development of novel therapeutic strategies targeting cardiovascular, metabolic, and neurological diseases associated with dysregulated ADMA levels.

Core Enzymes in ADMA Metabolism

The concentration of ADMA is primarily controlled by its synthesis through Protein Arginine Methyltransferases (PRMTs) and its degradation by Dimethylarginine Dimethylaminohydrolases (DDAH). A secondary degradation pathway involves Alanine-glyoxylate aminotransferase 2 (AGXT2).

-

Protein Arginine Methyltransferases (PRMTs): This family of enzymes catalyzes the methylation of arginine residues on proteins. Type I PRMTs (including PRMT1, 2, 3, 4, 6, and 8) are responsible for the synthesis of ADMA.[1][2] Following proteolysis of these methylated proteins, free ADMA is released into the cytoplasm.[1][2]

-

Dimethylarginine Dimethylaminohydrolase (DDAH): DDAH is the primary enzyme responsible for the hydrolytic degradation of ADMA into L-citrulline and dimethylamine. Two main isoforms exist:

-

DDAH1: Predominantly found in the liver and kidneys, DDAH1 is considered the major enzyme for regulating circulating ADMA levels.[1]

-

DDAH2: Primarily expressed in the vascular endothelium and immune cells, DDAH2 plays a crucial role in regulating local ADMA concentrations and vascular homeostasis.

-

-

Alanine-glyoxylate aminotransferase 2 (AGXT2): While its primary role is in amino acid metabolism, AGXT2 can also degrade ADMA and may serve as a backup mechanism, particularly under pathophysiological conditions.

Genetic Polymorphisms and Their Impact on ADMA Levels

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes have been shown to significantly influence circulating ADMA concentrations.

DDAH1 Polymorphisms

Several SNPs in the DDAH1 gene have been strongly associated with altered ADMA levels.

| SNP ID | Allele/Genotype | Effect on ADMA Levels | p-value | Reference |

| rs669173 | Minor Allele | Associated with lower serum ADMA | 2.96 x 10⁻⁷ | |

| rs7521189 | Minor Allele | Associated with lower serum ADMA | 6.40 x 10⁻⁷ | |

| rs2474123 | Minor Allele | Associated with higher serum ADMA | 0.00082 | |

| rs13373844 | Minor Allele | Associated with lower serum ADMA | 0.00027 | |

| rs233112 | Minor Allele | More frequent in individuals with high ADMA | 0.047 |

DDAH2 Polymorphisms

Polymorphisms in the DDAH2 gene have also been linked to variations in ADMA concentrations.

| SNP ID | Allele/Genotype | Effect on ADMA Levels | p-value | Reference |

| rs3131383 | Minor Allele | Associated with lower serum ADMA | 0.0029 | |

| rs805304 | Major Allele | Associated with higher ADMA | 0.024 | |

| rs9267551 | C allele | Associated with lower circulating ADMA | < 0.01 | |

| rs805305 | GC and GG genotypes | Higher ADMA in early-onset preeclampsia | 0.01 |

PRMT1 and AGXT2 Polymorphisms

Studies have investigated SNPs in PRMT1 and AGXT2 genes; however, the associations with circulating ADMA levels have been less consistent or significant compared to DDAH polymorphisms. One study found no significant association of PRMT1 SNPs with blood ADMA concentration.

Transcriptional Regulation of DDAH Expression

The expression of DDAH is tightly controlled by various transcription factors, providing a crucial layer of regulation for ADMA metabolism.

SREBP Regulation of DDAH1

Sterol Regulatory Element-Binding Proteins (SREBPs) have been shown to modulate DDAH1 gene expression.

-

SREBP1c: Acts as a transcriptional repressor of DDAH1. Knockdown of SREBP1c leads to increased DDAH1 mRNA expression and activity.

-

SREBP2: Functions as a transcriptional activator of DDAH1. Simvastatin treatment, which activates SREBP2, increases the binding of SREBP2 to the DDAH1 promoter and enhances its expression.

SREBP1c represses while SREBP2 activates DDAH1 transcription.

NF-κB Regulation of DDAH2

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a role in upregulating DDAH2 expression. Acetylation of NF-κB enhances its binding to the DDAH2 promoter, leading to increased transcriptional activity.

NF-κB acetylation enhances its binding to the DDAH2 promoter.

Post-Transcriptional Regulation by microRNAs

MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.

miR-193b Regulation of DDAH1

miR-193b has been identified as a direct negative regulator of DDAH1. Ectopic expression of miR-193b in breast cancer cell lines resulted in reduced DDAH1 mRNA and protein levels, and a decrease in the conversion of ADMA to citrulline. Transfection of a miR-193b mimic led to a significant reduction in DDAH1 transcript expression.

miR-193b negatively regulates DDAH1 expression.

Signaling Pathways Influencing DDAH Expression

Several intracellular signaling pathways have been implicated in the regulation of DDAH expression and activity.

-

Ras/PI3K/Akt Pathway: This pathway has been shown to regulate DDAH1 expression, impacting endothelial cell cycle progression.

-

SIRT1 Pathway: Sirtuin 1 (SIRT1) is involved in the regulation of DDAH2, which in turn affects angiogenesis through mechanisms that may be independent of ADMA.

Experimental Protocols

Quantification of ADMA Levels

Method 1: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Plasma or cell lysate samples are subjected to solid-phase extraction. An internal standard, such as NG-monomethyl-l-arginine (l-NMMA), is added.

-

Derivatization: Samples are derivatized with o-phthaldialdehyde (OPA) to enable fluorescent detection.

-

Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.

-

Detection: ADMA is quantified by fluorescence detection.

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

-

Sample Preparation: Plasma or microdialysis samples are collected. A deuterated internal standard (e.g., trideuteromethyl-ADMA) is added.

-

Derivatization: Samples are derivatized to increase volatility for GC analysis.

-

GC Separation: The derivatized compounds are separated based on their boiling points and interactions with the GC column.

-

MS/MS Detection: Quantification is performed using selected-reaction monitoring (SRM) of specific mass transitions for ADMA and the internal standard in negative-ion chemical ionization mode.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Dried blood spots or plasma samples are collected and eluted.

-

Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. These assays typically involve competitive binding of ADMA in the sample and a labeled ADMA conjugate to a limited number of anti-ADMA antibody binding sites.

-